molecular formula C16H17Cl2N3O3S B11567875 N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11567875
M. Wt: 402.3 g/mol
InChI Key: CJRJKTSTRUUVBC-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of dichlorophenyl and dimethylsulfamoyl groups in the molecule suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzene and a suitable nucleophile.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be attached through a sulfonation reaction using dimethylsulfamoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations would include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide would likely involve interactions with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the sulfonamide moiety could interfere with enzyme activity or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
  • N-(2,3-Dichlorophenyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide
  • N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(methyl)amino]acetamide

Uniqueness

N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both dichlorophenyl and dimethylsulfamoyl groups can influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C16H17Cl2N3O3S

Molecular Weight

402.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C16H17Cl2N3O3S/c1-20(2)25(23,24)21(12-7-4-3-5-8-12)11-15(22)19-14-10-6-9-13(17)16(14)18/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

CJRJKTSTRUUVBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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